N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
This compound is a thiazolidinone derivative featuring a propanamide backbone with dual 3-methoxyphenyl substituents. The (5E)-configuration indicates the trans arrangement of the methylidene group relative to the thiazolidinone ring’s sulfanylidene moiety. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. The molecular formula is C₂₄H₂₃N₂O₄S₂, with a molecular weight of 487.58 g/mol and a predicted density of ~1.4 g/cm³ .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-26-16-7-3-5-14(11-16)12-18-20(25)23(21(28)29-18)10-9-19(24)22-15-6-4-8-17(13-15)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOMFOLOXGDJZ-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound characterized by its unique thiazolidinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.47 g/mol. The structure features a thiazolidin ring, which is a five-membered ring containing both sulfur and nitrogen atoms, along with methoxy and hydroxy functional groups that enhance its biological activity.
Antidiabetic Properties
Research indicates that compounds similar to this compound exhibit significant antidiabetic activity. For instance, derivatives of thiazolidinediones are well-documented for their ability to improve insulin sensitivity and reduce blood glucose levels. The presence of the thiazolidinone core is crucial for this activity, as demonstrated in various studies highlighting the pharmacological profiles of these compounds .
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. For example, certain thiazolidinones have been linked to the inhibition of tubulin polymerization, which is critical for cancer cell division .
The biological activity of this compound can be attributed to its interaction with specific biological targets. Binding studies suggest that it may interact with enzymes involved in glucose metabolism and cell cycle regulation.
Interaction Studies
Interaction studies have indicated potential binding affinities with various biological targets:
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| Glucose transporters | Moderate | Enhanced glucose uptake |
| Tubulin | High | Inhibition of microtubule formation |
| Apoptotic proteins | Variable | Modulation of apoptotic signaling pathways |
Case Studies
Several case studies have documented the effects of thiazolidinone derivatives on cellular models:
- Diabetes Model : In vivo studies using diabetic rats treated with thiazolidinone derivatives showed a significant reduction in blood glucose levels compared to controls, indicating potential therapeutic effects against diabetes.
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous thiazolidinone derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Methoxy vs. Hydroxyl Groups: Compounds with 4-hydroxyphenyl () exhibit higher solubility but lower metabolic stability due to phase II conjugation pathways.
Stereochemical Influence :
- The E-configuration in the target compound may enhance planarity and stacking with aromatic residues in enzymes compared to Z-isomers (e.g., ).
Heterocyclic Modifications :
- Thiazole () and morpholine () substituents introduce nitrogen or oxygen atoms, altering hydrogen-bonding capacity and target selectivity.
Biological Activity Trends :
- Thiophene-containing analogs () show moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus), while the target compound’s dual methoxy groups may shift activity toward anti-inflammatory targets (e.g., TNF-α inhibition).
- Sulfonamide derivatives () demonstrate enhanced acidity, making them suitable for ionizable prodrug designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
